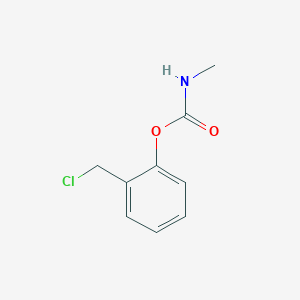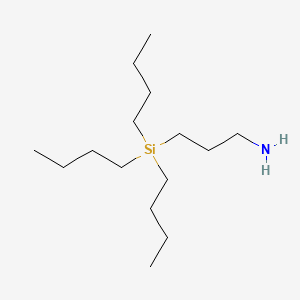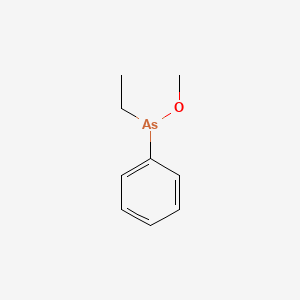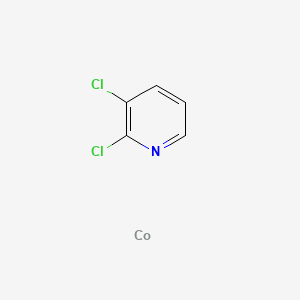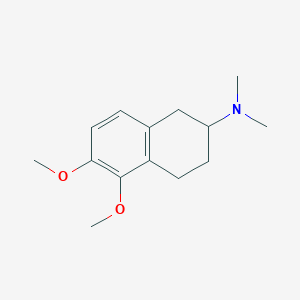
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with various substituents, including methoxy groups and dimethylamine groups. It is a derivative of 2-naphthylamine, which is known for its applications in dye manufacturing and other industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- typically involves multiple steps. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures ranging from 200-210°C . This reaction produces 2-naphthylamine, which can then be further modified to introduce the tetrahydro, methoxy, and dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
Aplicaciones Científicas De Investigación
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylamine: A simpler analog without the tetrahydro, methoxy, and dimethylamine groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the methoxy and dimethylamine substituents.
N,N-Dimethyl-1-naphthylamine: Contains dimethylamine groups but lacks the tetrahydro and methoxy groups
Uniqueness
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
21489-52-1 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
5,6-dimethoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-15(2)11-6-7-12-10(9-11)5-8-13(16-3)14(12)17-4/h5,8,11H,6-7,9H2,1-4H3 |
Clave InChI |
RQWDWCITECNVBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC2=C(C1)C=CC(=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


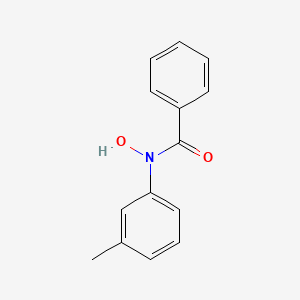
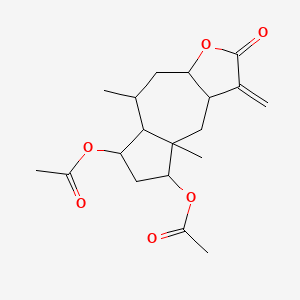
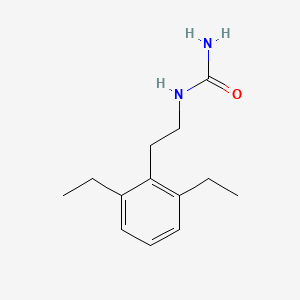

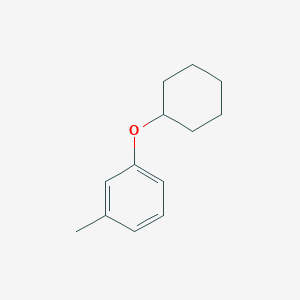

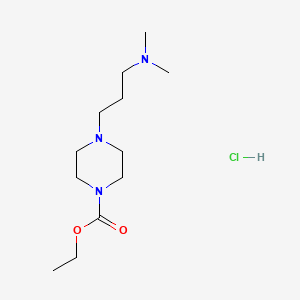
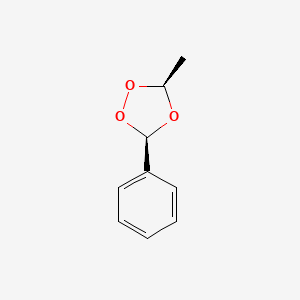

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
